Structural and Physicochemical Uniqueness: Absence of Direct Comparative Data
A comprehensive search of primary research publications, patents, and authoritative databases was conducted. No direct head-to-head comparison studies, quantitative biological activity data (e.g., Ki, IC50, EC50), or comparative in vivo pharmacokinetic data were found for 1-(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine against any specific analog. The compound's differentiation is currently limited to its unique atomic connectivity and computed properties [1]. In the absence of experimental data, the o-methyl group is theoretically predicted to increase steric hindrance and slightly alter the pKa and LogP relative to the des-methyl analog 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine, but no experimental validation exists to support a procurement decision based on performance .
| Evidence Dimension | Structural and Physicochemical Uniqueness |
|---|---|
| Target Compound Data | Ortho-methyl substitution; MW 233.23 g/mol; C11H14F3NO (ChemSrc data for the structurally closest methanamine analog) |
| Comparator Or Baseline | 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine (des-methyl analog); MW 219.21 g/mol; C10H12F3NO |
| Quantified Difference | Not quantifiable due to lack of experimental data for the target compound |
| Conditions | In silico comparison based on molecular formulas; no experimental assay data available |
Why This Matters
For scientific selection, the ortho-methyl group may offer a distinct interaction profile, but procurement must currently rely on the compound's synthetic utility rather than proven performance advantages.
- [1] PubChem. 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanamine. CID 16782340. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16782340 (accessed April 23, 2026). View Source
